molecular formula C8H12N2O B3222494 (s)-1-(6-Methoxypyridin-2-yl)ethanamine CAS No. 1213469-14-7

(s)-1-(6-Methoxypyridin-2-yl)ethanamine

Cat. No.: B3222494
CAS No.: 1213469-14-7
M. Wt: 152.19
InChI Key: NQMOEOWCGIQVCO-LURJTMIESA-N
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Description

(s)-1-(6-Methoxypyridin-2-yl)ethanamine is a chiral amine compound featuring a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (s)-1-(6-Methoxypyridin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine-2-carboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (s)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (s)-1-(6-Methoxypyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(s)-1-(6-Methoxypyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (s)-1-(6-Methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6-Methoxypicolinaldehyde: A related compound with a similar pyridine ring structure but differing in functional groups.

    2-Methoxypyridine: Another similar compound with a methoxy group on the pyridine ring but lacking the ethanamine moiety.

Uniqueness: (s)-1-(6-Methoxypyridin-2-yl)ethanamine is unique due to its chiral nature and the presence of both a methoxy group and an ethanamine moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S)-1-(6-methoxypyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMOEOWCGIQVCO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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